molecular formula C11H9N3O3S B5848784 3-methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide

3-methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5848784
M. Wt: 263.27 g/mol
InChI Key: VNAPRPPPYFDRTL-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a methyl group, a nitro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the nitration of a precursor compound followed by the introduction of the thiazole ring. One common method includes the nitration of 3-methylbenzamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then reacted with a thiazole derivative under suitable conditions to form the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The thiazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products:

    Reduction: Formation of 3-methyl-2-amino-N-(1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide
  • 3-Methyl-2-nitro-N-(1,3-thiazol-2-yl)benzoic acid
  • 3-Methyl-2-nitro-N-(1,3-thiazol-2-yl)benzylamine

Comparison: 3-Methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-methyl-2-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-7-3-2-4-8(9(7)14(16)17)10(15)13-11-12-5-6-18-11/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAPRPPPYFDRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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